2-(2-(3-cyclopentylureido)thiazol-4-yl)-N-phenethylacetamide
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Overview
Description
2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE is a complex organic compound that features a thiazole ring, a cyclopentylcarbamoyl group, and a phenylethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of a substituted thioamide with a halogenated acetamide under basic conditions. The cyclopentylcarbamoyl group is then introduced through a carbamoylation reaction, and the phenylethyl group is added via a nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity while reducing production time and costs .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetamide moiety can be reduced to an alcohol.
Substitution: The phenylethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the acetamide moiety can produce alcohols .
Scientific Research Applications
2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an enzyme inhibitor and is being studied for its effects on various biological pathways.
Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, such as cancer and inflammatory conditions.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and conductivity
Mechanism of Action
The mechanism of action of 2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes and pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole Derivatives: These compounds share the thiazole ring structure and have similar biological activities, such as antimicrobial and anticancer properties.
N-Phenethylacetamides: These compounds have the phenylethylacetamide moiety and are known for their pharmacological activities.
Uniqueness
What sets 2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}-N-(2-PHENYLETHYL)ACETAMIDE apart is the combination of the cyclopentylcarbamoyl group with the thiazole and phenylethylacetamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C19H24N4O2S |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C19H24N4O2S/c24-17(20-11-10-14-6-2-1-3-7-14)12-16-13-26-19(22-16)23-18(25)21-15-8-4-5-9-15/h1-3,6-7,13,15H,4-5,8-12H2,(H,20,24)(H2,21,22,23,25) |
InChI Key |
DZRSOCWJUQKVOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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